REACTION_CXSMILES
|
[O:1]1CCC[CH2:2]1.C([N-]C(C)C)(C)C.[Li+].[CH3:14][O:15][CH:16]([O:21][CH3:22])[CH2:17][CH2:18][C:19]#[N:20].C(OC)=O>C1COCC1>[CH:2]([CH:18]([CH2:17][CH:16]([O:21][CH3:22])[O:15][CH3:14])[C:19]#[N:20])=[O:1] |f:0.1.2|
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Name
|
|
Quantity
|
22 mL
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Type
|
reactant
|
Smiles
|
O1CCCC1.C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
COC(CCC#N)OC
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Name
|
|
Quantity
|
2.8 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)OC
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Type
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CUSTOM
|
Details
|
the resulting solution was stirred at −20° C. to −15° C. for 2 h
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
was added dropwise over 5 min
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Duration
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5 min
|
Type
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CUSTOM
|
Details
|
The reaction mixture was quenched with water (100 mL)
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Type
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WASH
|
Details
|
washed with ether (2×50 mL, discarded)
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Type
|
EXTRACTION
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Details
|
extracted with ether (3×50 mL)
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Type
|
WASH
|
Details
|
The combined ether extracts were washed with brine (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove traces of THF
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C(C#N)CC(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.28 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |